molecular formula C51H42O3Pt B3417616 Tris(dibenzylideneacetone)platinum(0) CAS No. 11072-92-7

Tris(dibenzylideneacetone)platinum(0)

Cat. No.: B3417616
CAS No.: 11072-92-7
M. Wt: 898.0 g/mol
InChI Key: FEKYVXQHHOSKBW-XGQVLBTFSA-N
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Description

Tris(dibenzylideneacetone)platinum(0) is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . It is the most widely used Pd0 precursor complex in synthesis and catalysis, particularly as a catalyst for various coupling reactions .


Synthesis Analysis

Tris(dibenzylideneacetone)platinum(0) is known for its high reactivity and ability to facilitate oxidative addition reactions. It is prepared by reacting palladium salts with dibenzylideneacetone ligands .


Molecular Structure Analysis

The molecular formula of Tris(dibenzylideneacetone)platinum(0) is (C6H5CH=CHCOCH=CHC6H5)3Pd2 . The compound is known for its high reactivity and ability to facilitate oxidative addition reactions .


Chemical Reactions Analysis

Tris(dibenzylideneacetone)platinum(0) acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .


Physical and Chemical Properties Analysis

Tris(dibenzylideneacetone)platinum(0) is a dark-purple/brown solid, which is modestly soluble in organic solvents .

Scientific Research Applications

Formation of Complexes with Aminomethylphosphines

Tris(dibenzylideneacetone)dipalladium and bis(dibenzylideneacetone)platinum react with aminomethylphosphines to form complexes. These interactions are significant for understanding the behavior of zerovalent platinum complexes and have potential applications in organometallic chemistry (Fawcett et al., 1995).

Reactivity in Ring-Opened Trinuclear Complexes

When reacting with triarylcyclopropenium bromides, dibenzylideneacetone–palladium(0) and –platinum(0) complexes form ring-opened trinuclear complexes. This process illustrates their reactivity and potential for forming structurally complex compounds (Keasey et al., 1977).

Precursor in Pd Nanoparticle Synthesis

Tris(dibenzylideneacetone)dipalladium is used as a precursor in the synthesis of Pd nanoparticles and structures. Its purity and nature in solutions are crucial for accurate estimation in catalytic efficiency and synthesis processes (Zalesskiy & Ananikov, 2012).

Catalyst in Asymmetric Synthesis of α-Aminoamides

Tris(dibenzylideneacetone)dipalladium(0) catalyzes asymmetric double carbohydroamination, proving to be an effective method for the chiral synthesis of α-aminoamides (Nanayakkara & Alper, 2003).

Formation of Stereoselective Synthesis Compounds

This complex is involved in the stereoselective synthesis of compounds like allylcyclohexanone, demonstrating its role in creating specific organic structures (Braun, Meletis, & Fidan, 2009).

Reactivity with Organomercurials

The complex exhibits reactivity towards organomercurials, leading to the formation of σ-bonded organic derivatives of palladium and platinum. This reactivity highlights its potential in creating diverse organometallic compounds (Sokolov, Bashilov, & Reutov, 1975).

Mechanism of Action

Target of Action

Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .

Mode of Action

MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .

Result of Action

The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .

Action Environment

The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .

Safety and Hazards

Tris(dibenzylideneacetone)platinum(0) may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing must not be allowed out of the workplace .

Future Directions

Tris(dibenzylideneacetone)platinum(0) has shown significant anticancer effects in preclinical models of hepatocellular carcinoma and multiple myeloma by regulating the STAT3 signaling pathway . Further preclinical evaluation of Tris(dibenzylideneacetone)platinum(0) and related complexes is warranted .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris(dibenzylideneacetone)platinum(0) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Dibenzylideneacetone", "Platinum(II) acetylacetonate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve dibenzylideneacetone in methanol and add platinum(II) acetylacetonate to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the intermediate platinum(II) complex.", "Step 3: Add sodium borohydride to the reaction mixture to reduce the platinum(II) complex to platinum(0).", "Step 4: Extract the product with chloroform and purify it by recrystallization." ] }

CAS No.

11072-92-7

Molecular Formula

C51H42O3Pt

Molecular Weight

898.0 g/mol

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

InChI

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+;

InChI Key

FEKYVXQHHOSKBW-XGQVLBTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt]

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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